- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,
Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)
1-(2,6-디플루오로피리딘-3-일)에타논은 고순도의 유기화합물로, 주로 의약품 및 농약 중간체로 활��됩니다. 이 화합물은 2,6-디플루오로피리딘 골격에 아세틸기(-COCH₃)가 결합된 구조를 가지며, 우수한 반응성과 선택성을 보입니다. 특히, 플루오린 원자의 전자 효과로 인해 다양한 친전자성 반응에 적합하며, 합성 과정에서 높은 수율을 제공합니다. 또한, 열적 안정성이 뛰어나 저장 및 운반이 용이합니다. 이 화합물은 정밀한 분석 데이터(GC, HPLC, NMR)를 통해 품질이 검증되었으며, 연구 및 산업용으로 적합합니다.
920036-27-7 structure
Product Name:1-(2,6-Difluoropyridin-3-yl)ethanone
CAS 번호:920036-27-7
MF:C7H5F2NO
메가와트:157.117508649826
CID:69513
PubChem ID:25132244
Update Time:2025-07-22
1-(2,6-Difluoropyridin-3-yl)ethanone 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(2,6-Difluoropyridin-3-yl)ethanone
- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
- 1-(2,6-Difluoro-3-pyridyl)ethanone
- SCHEMBL3160278
- MFCD11520715
- 920036-27-7
- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
- DTXSID60648801
- AS-49944
- O10255
- SB53874
- CS-0186217
- Z1198330235
- KVBDQWJQRISCAV-UHFFFAOYSA-N
- SY117256
- AKOS006325164
- 1-(2,6-difluoropyridin-3-yl)ethan-1-one
- EN300-4299873
-
- MDL: MFCD11520715
- 인치: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
- InChIKey: KVBDQWJQRISCAV-UHFFFAOYSA-N
- 미소: O=C(C)C1C(F)=NC(F)=CC=1
계산된 속성
- 정밀분자량: 157.03400
- 동위원소 질량: 157.03392011g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 163
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.4
- 토폴로지 분자 극성 표면적: 30Ų
실험적 성질
- 밀도: 1.281
- 비등점: 251℃
- 플래시 포인트: 105℃
- PSA: 29.96000
- LogP: 1.56240
1-(2,6-Difluoropyridin-3-yl)ethanone 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183613-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 1g |
$404.00 | 2023-08-31 | |
| Alichem | A029183613-5g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 5g |
$1224.00 | 2023-08-31 | |
| Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$374 | 2021-08-05 | |
| Chemenu | CM130158-5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 5g |
$1122 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-200mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 200mg |
270.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 1g |
906.0CNY | 2021-07-15 | |
| Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$114 | 2024-07-20 | |
| Chemenu | CM130158-5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 5g |
$375 | 2024-07-20 | |
| Enamine | EN300-4299873-0.05g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 0.05g |
$212.0 | 2023-05-25 |
1-(2,6-Difluoropyridin-3-yl)ethanone 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,
합성 방법 3
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
참조
- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation, Tetrahedron Letters, 2009, 50(20), 2293-2297
합성 방법 8
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
참조
- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511
합성 방법 9
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
참조
- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials
- N-Methoxy-N-methylacetamide
- 2,6-difluoro-a-methyl-3-Pyridinemethanol
- 2,6-difluoro-N-methoxy-N-methylnicotinamide
- 2,6-Difluoropyridine
1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products
1-(2,6-Difluoropyridin-3-yl)ethanone 관련 문헌
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone) 관련 제품
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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